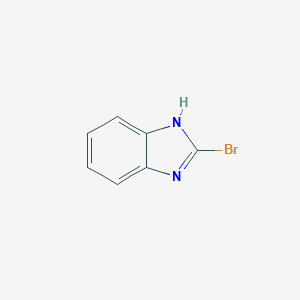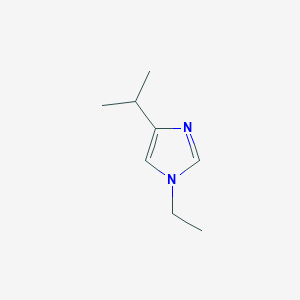
5-((6-((Aminomethyl)amino)-1-oxohexyl)amino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((6-((Aminomethyl)amino)-1-oxohexyl)amino)pentanoic acid, commonly known as D-Lysine monohydrochloride, is a non-essential amino acid that plays a vital role in protein synthesis. It is an important component of the human diet and can be found in various food sources such as meat, dairy, and legumes.
Wirkmechanismus
D-Lysine monohydrochloride works by acting as a substrate for various enzymes involved in protein synthesis. It is incorporated into proteins during translation, which is the process by which the genetic code is translated into proteins. D-Lysine monohydrochloride also plays a role in the regulation of gene expression and the maintenance of cellular homeostasis.
Biochemical and Physiological Effects:
D-Lysine monohydrochloride has several biochemical and physiological effects. It is involved in the synthesis of collagen, which is an important component of connective tissue. It also plays a role in the synthesis of carnitine, which is involved in the transport of fatty acids into the mitochondria for energy production. Additionally, D-Lysine monohydrochloride has been shown to enhance the absorption of calcium, which is important for bone health.
Vorteile Und Einschränkungen Für Laborexperimente
D-Lysine monohydrochloride has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it has a low toxicity profile and is generally well-tolerated. However, one limitation is that it can be difficult to isolate and purify D-Lysine monohydrochloride from other amino acids. Additionally, it may interact with other compounds in the experimental system, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on D-Lysine monohydrochloride. One area of interest is its potential use in the treatment of herpes simplex virus infections. Several studies have shown that D-Lysine monohydrochloride may be effective in reducing the frequency and severity of herpes simplex virus outbreaks. Another area of interest is its potential use as an anti-cancer agent. Several studies have shown that D-Lysine monohydrochloride may have anti-tumor effects and may enhance the efficacy of chemotherapy drugs. Additionally, further research is needed to better understand the mechanism of action of D-Lysine monohydrochloride and its role in various physiological processes.
Synthesemethoden
D-Lysine monohydrochloride can be synthesized through several methods, including fermentation, chemical synthesis, and enzymatic synthesis. Fermentation involves the use of microorganisms to produce D-Lysine monohydrochloride from glucose or other carbohydrate sources. Chemical synthesis involves the reaction of Lysine with hydrochloric acid, while enzymatic synthesis involves the use of enzymes to catalyze the reaction between Lysine and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
D-Lysine monohydrochloride has been extensively studied for its role in protein synthesis and its potential therapeutic applications. It has been shown to improve wound healing, enhance immune function, and reduce the risk of cardiovascular disease. Additionally, D-Lysine monohydrochloride has been studied for its potential use in the treatment of herpes simplex virus infections and as a potential anti-cancer agent.
Eigenschaften
CAS-Nummer |
145328-92-3 |
|---|---|
Molekularformel |
C12H24N4O3 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
5-[6-(diaminomethylideneamino)hexanoylamino]pentanoic acid |
InChI |
InChI=1S/C12H24N4O3/c13-12(14)16-9-4-1-2-6-10(17)15-8-5-3-7-11(18)19/h1-9H2,(H,15,17)(H,18,19)(H4,13,14,16) |
InChI-Schlüssel |
BULXDAAOZVOYBI-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)NCCCCC(=O)O)CCN=C(N)N |
Kanonische SMILES |
C(CCC(=O)NCCCCC(=O)[O-])CC[NH+]=C(N)N |
Andere CAS-Nummern |
145328-92-3 |
Synonyme |
SF 6,5 SF-6,5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)


![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)



![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)


